molecular formula C9H13NO B3047010 2,6-Diethylpyridin-3-ol CAS No. 133712-90-0

2,6-Diethylpyridin-3-ol

Cat. No.: B3047010
CAS No.: 133712-90-0
M. Wt: 151.21 g/mol
InChI Key: DDFBYSHJRSCLOR-UHFFFAOYSA-N
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Description

2,6-Diethylpyridin-3-ol is an organic compound belonging to the pyridine family Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom The presence of ethyl groups at the 2 and 6 positions and a hydroxyl group at the 3 position makes this compound unique in its structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Diethylpyridin-3-ol typically involves the alkylation of pyridine derivatives. One common method is the reaction of 2,6-dimethylpyridine with ethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the alkylation process.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis. Additionally, purification techniques like distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 2,6-Diethylpyridin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 3 position can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, resulting in the formation of 2,6-diethylpyridine.

    Substitution: The ethyl groups at the 2 and 6 positions can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products:

    Oxidation: Formation of 2,6-diethyl-3-pyridone.

    Reduction: Formation of 2,6-diethylpyridine.

    Substitution: Formation of various substituted pyridines depending on the reagents used.

Scientific Research Applications

2,6-Diethylpyridin-3-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,6-Diethylpyridin-3-ol involves its interaction with specific molecular targets. The hydroxyl group at the 3 position can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the ethyl groups at the 2 and 6 positions can affect the compound’s lipophilicity, enhancing its ability to penetrate cell membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

    2,6-Dimethylpyridin-3-ol: Similar structure but with methyl groups instead of ethyl groups.

    2,6-Diethylpyridine: Lacks the hydroxyl group at the 3 position.

    2,6-Diethyl-4-pyridinol: Hydroxyl group at the 4 position instead of the 3 position.

Uniqueness: 2,6-Diethylpyridin-3-ol is unique due to the specific positioning of its ethyl and hydroxyl groups. This configuration imparts distinct chemical and physical properties, making it valuable for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities further highlight its significance in scientific research and industry.

Properties

IUPAC Name

2,6-diethylpyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-3-7-5-6-9(11)8(4-2)10-7/h5-6,11H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDFBYSHJRSCLOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=C(C=C1)O)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10565150
Record name 2,6-Diethylpyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10565150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133712-90-0
Record name 2,6-Diethylpyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10565150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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